Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate
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Overview
Description
Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromophenyl group, a phenylpropyl group, and an amino benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The aromatic ring is brominated to introduce the bromine atom.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate can be compared with similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but lacks the ester and amino functionalities.
Methyl 4-(4-bromophenyl)benzoate: Similar ester functionality but with a methyl group instead of an ethyl group.
1-(4-Bromophenyl)ethylamine: Contains a bromophenyl group but differs in the amine and ethyl functionalities.
Properties
Molecular Formula |
C24H22BrNO3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino]benzoate |
InChI |
InChI=1S/C24H22BrNO3/c1-2-29-24(28)19-10-14-21(15-11-19)26-22(17-8-12-20(25)13-9-17)16-23(27)18-6-4-3-5-7-18/h3-15,22,26H,2,16H2,1H3 |
InChI Key |
FMPUYRPBAUUUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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